molecular formula C22H24N2O B5667758 N-[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]cyclohexanamine

N-[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]cyclohexanamine

Cat. No. B5667758
M. Wt: 332.4 g/mol
InChI Key: YHKBDMUMPGOTMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of dibenzoazepine derivatives involves several steps, including formylation, cyclopropanation, and reduction processes. Kawashima et al. (1978) described an improved method for the synthesis of dibenzo[c,f]cycloprop[d]azepine derivatives through dichloromethylene transfer reactions, highlighting the intricacies involved in introducing cyclopropane rings into the dibenzoazepine framework (Kawashima et al., 1978). Similarly, Bhatt and Patel (2005) focused on synthesizing dibenzo[b,f]azepine-5-carboxylic acid derivatives, further illustrating the complexity of synthesizing dibenzoazepine derivatives and their functionalization (Bhatt & Patel, 2005).

Molecular Structure Analysis

The molecular structure of dibenzoazepine derivatives reveals interesting conformational aspects and stereochemical configurations. For example, Namba et al. (2021) explored the stereochemistry of N-acyl/N-sulfonyl dibenzoazepinones, providing insights into the conformational stability and stereochemical preferences of such compounds (Namba et al., 2021). The structural elucidation of these compounds lays the groundwork for understanding their chemical behavior and potential interactions.

Chemical Reactions and Properties

The chemical reactivity of dibenzoazepine derivatives encompasses a range of transformations, including oxidation, reduction, and cycloaddition reactions. Varlamov et al. (2004) discussed various chemical transformations of dibenzoazepine N-oxides, showcasing the compound's versatility in undergoing different chemical modifications (Varlamov et al., 2004). These reactions are pivotal for tailoring the chemical properties of dibenzoazepine derivatives for specific applications.

Physical Properties Analysis

The physical properties of dibenzoazepine derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. The synthesis and characterization of these compounds, as discussed by Li et al. (2017), involve detailed analysis of their crystalline structures and physical parameters, providing valuable information for their utilization in various scientific domains (Li et al., 2017).

Chemical Properties Analysis

The chemical properties of dibenzoazepine derivatives, including their acidity, basicity, and reactivity towards different reagents, define their utility in chemical syntheses and potential biological applications. Research by Xu et al. (2014) on the carbocation-initiated cascade reactions for synthesizing dihydrodibenzoazepines highlights the innovative approaches to manipulating the chemical properties of dibenzoazepine derivatives for creating novel compounds (Xu et al., 2014).

properties

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-2-(cyclohexylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(16-23-19-10-2-1-3-11-19)24-20-12-6-4-8-17(20)14-15-18-9-5-7-13-21(18)24/h4-9,12-15,19,23H,1-3,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKBDMUMPGOTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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